2,3,7,8-Tetramethoxydibenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,7,8-tetramethoxydibenzofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5/c1-17-13-5-9-10-6-14(18-2)16(20-4)8-12(10)21-11(9)7-15(13)19-3/h5-8H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGYWIWIIDEXTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=CC(=C(C=C3O2)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00506496 |

Source

|

| Record name | 2,3,7,8-Tetramethoxydibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109881-52-9 |

Source

|

| Record name | 2,3,7,8-Tetramethoxydibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,3,7,8-Tetramethoxydibenzofuran from Guaiacol

Foreword: The Strategic Importance of Methoxy-Substituted Dibenzofurans

The dibenzofuran scaffold is a privileged heterocyclic motif present in a wide array of biologically active natural products and pharmaceutical agents. The specific substitution pattern of methoxy groups on this core can profoundly influence its pharmacological properties, including potential applications in anticancer and antimicrobial research.[1] The target molecule of this guide, 2,3,7,8-tetramethoxydibenzofuran, represents a symmetrical and highly functionalized analogue of the notoriously toxic 2,3,7,8-tetrachlorodibenzofuran (TCDF).[2] The synthesis of this methoxy-substituted counterpart is of significant interest for researchers in medicinal chemistry and drug development, providing a non-toxic scaffold for further derivatization and biological evaluation.

This technical guide provides a comprehensive overview of a proposed synthetic route to 2,3,7,8-tetramethoxydibenzofuran, commencing from the readily available and bio-renewable starting material, guaiacol.[3] While a single, end-to-end validated protocol is not prevalent in the current literature, this document consolidates established synthetic methodologies for each key transformation, offering a robust and scientifically grounded pathway for researchers to explore.

Retrosynthetic Analysis and Proposed Synthetic Pathway

The synthesis of 2,3,7,8-tetramethoxydibenzofuran from guaiacol can be logically approached through a three-stage process. The core strategy involves the initial formation of a biphenyl linkage, followed by the construction of the central furan ring, and concluding with the exhaustive methylation of the hydroxyl functionalities.

Figure 1: Retrosynthetic analysis of 2,3,7,8-tetramethoxydibenzofuran.

Stage 1: Oxidative Dimerization of Guaiacol to 2,2'-Dihydroxy-3,3'-dimethoxybiphenyl

The initial and most critical step is the selective C-C bond formation between two molecules of guaiacol to yield the symmetrical biphenyl intermediate, 2,2'-dihydroxy-3,3'-dimethoxybiphenyl. The oxidative coupling of phenols is a well-established transformation, often mediated by enzymatic or chemical oxidants.

Causality Behind Experimental Choices:

The regioselectivity of the oxidative coupling is paramount. While various dimeric isomers of guaiacol can be formed, the desired 2,2'-dihydroxy-3,3'-dimethoxybiphenyl requires the coupling to occur at the ortho position relative to the hydroxyl group. Enzymatic methods, employing laccases or peroxidases, are known to catalyze the oxidation of guaiacol.[4] For instance, peroxidase-catalyzed oxidation has been shown to produce 3,3'-dimethoxy-4,4'-dihydroxybiphenyl.[5] Electrochemical methods also offer a controlled approach to phenol dimerization.[6]

For the selective synthesis of the target 2,2'-dihydroxy-3,3'-dimethoxybiphenyl, a promising approach involves the use of a laccase catalyst in a controlled environment. Laccases are known to mediate the formation of phenoxy radicals, which can then couple to form biphenyl structures. The reaction conditions, such as pH, solvent, and enzyme concentration, would need to be carefully optimized to favor the desired ortho-ortho coupling.

Experimental Protocol (Proposed):

| Step | Procedure | Rationale |

| 1 | Dissolve guaiacol (1.0 eq) in a suitable buffer solution (e.g., sodium acetate buffer, pH 5.0). | To provide an optimal pH environment for laccase activity. |

| 2 | Add a solution of laccase (e.g., from Trametes versicolor) to the guaiacol solution with vigorous stirring. | The enzyme catalyzes the formation of phenoxy radicals. |

| 3 | Stir the reaction mixture at room temperature and expose it to air or bubble air through the solution. | Oxygen is the terminal electron acceptor for the laccase-catalyzed oxidation. |

| 4 | Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). | To determine the consumption of the starting material and the formation of the product. |

| 5 | Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate). | To isolate the product from the aqueous phase. |

| 6 | Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | To remove residual water and solvent. |

| 7 | Purify the crude product by column chromatography on silica gel. | To isolate the desired 2,2'-dihydroxy-3,3'-dimethoxybiphenyl from other isomers and byproducts. |

Data Presentation: Reagents and Conditions for Oxidative Dimerization

| Reagent/Parameter | Proposed Value/Condition |

| Guaiacol | 1.0 eq |

| Laccase | Catalytic amount |

| Solvent | Aqueous buffer (e.g., sodium acetate) |

| Oxidant | Air (O₂) |

| Temperature | Room Temperature |

| Reaction Time | 24-48 hours (to be monitored) |

Stage 2: Intramolecular Cyclization to 2,3,7,8-Tetrahydroxydibenzofuran

With the biphenyl intermediate in hand, the next stage involves the formation of the central furan ring via an intramolecular cyclization. This is typically achieved through a dehydration reaction, which can be promoted by acid catalysis or thermal conditions.

Causality Behind Experimental Choices:

The formation of the dibenzofuran core from a 2,2'-dihydroxybiphenyl is a type of dehydrative cyclization. Strong acids, such as sulfuric acid or polyphosphoric acid (PPA), are often employed to catalyze such reactions. The mechanism involves the protonation of one of the hydroxyl groups, followed by the nucleophilic attack of the other hydroxyl group and subsequent elimination of water. The Pschorr cyclization, which involves the intramolecular cyclization of a diazonium salt, is another powerful method for forming dibenzofurans.[7] However, for a dihydroxybiphenyl precursor, direct acid-catalyzed dehydration is a more straightforward approach.

Experimental Protocol (Proposed):

| Step | Procedure | Rationale |

| 1 | To a solution of 2,2'-dihydroxy-3,3'-dimethoxybiphenyl (1.0 eq) in a high-boiling solvent (e.g., diphenyl ether), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). | The acid catalyzes the intramolecular dehydration reaction. |

| 2 | Heat the reaction mixture to a high temperature (e.g., 200-250 °C) with a Dean-Stark apparatus to remove the water formed during the reaction. | The removal of water drives the equilibrium towards the formation of the cyclized product. |

| 3 | Monitor the reaction by TLC or GC-MS. | To track the disappearance of the starting material and the appearance of the product. |

| 4 | After completion, cool the reaction mixture and dilute it with a suitable organic solvent. | To facilitate workup. |

| 5 | Wash the organic solution with an aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst. | To remove the acid catalyst. |

| 6 | Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. | To remove water and solvent. |

| 7 | Purify the crude product by recrystallization or column chromatography. | To obtain pure 2,3,7,8-tetrahydroxydibenzofuran. |

Stage 3: Exhaustive Methylation to 2,3,7,8-Tetramethoxydibenzofuran

The final step in the synthesis is the exhaustive methylation of the four hydroxyl groups of the 2,3,7,8-tetrahydroxydibenzofuran intermediate to yield the target molecule.

Causality Behind Experimental Choices:

The methylation of phenols is a standard and high-yielding reaction in organic synthesis. Dimethyl sulfate is a powerful and commonly used methylating agent for this purpose.[8] The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, to deprotonate the phenolic hydroxyl groups, thereby increasing their nucleophilicity.

Experimental Protocol (Proposed):

| Step | Procedure | Rationale |

| 1 | To a solution of 2,3,7,8-tetrahydroxydibenzofuran (1.0 eq) in a polar aprotic solvent (e.g., acetone or DMF), add an excess of a base (e.g., anhydrous potassium carbonate, >4.0 eq). | The base deprotonates the phenolic hydroxyl groups. |

| 2 | Add an excess of dimethyl sulfate (>4.0 eq) dropwise to the stirred suspension at room temperature. | Dimethyl sulfate is the methylating agent. |

| 3 | Heat the reaction mixture to reflux and monitor its progress by TLC. | Heating accelerates the rate of the SN2 reaction. |

| 4 | Upon completion, cool the reaction mixture and filter to remove the inorganic salts. | To separate the product from the solid byproducts. |

| 5 | Concentrate the filtrate under reduced pressure. | To remove the solvent. |

| 6 | Dissolve the residue in an organic solvent and wash with water and brine. | To remove any remaining inorganic salts and water-soluble impurities. |

| 7 | Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by recrystallization or column chromatography. | To obtain the pure 2,3,7,8-tetramethoxydibenzofuran. |

Data Presentation: Reagents and Conditions for Exhaustive Methylation

| Reagent/Parameter | Proposed Value/Condition |

| 2,3,7,8-Tetrahydroxydibenzofuran | 1.0 eq |

| Dimethyl Sulfate | >4.0 eq |

| Base (e.g., K₂CO₃) | >4.0 eq |

| Solvent | Acetone or DMF |

| Temperature | Reflux |

| Reaction Time | 12-24 hours (to be monitored) |

Overall Synthetic Workflow

Figure 2: Proposed synthetic workflow for 2,3,7,8-tetramethoxydibenzofuran.

Characterization of the Final Product

The identity and purity of the synthesized 2,3,7,8-tetramethoxydibenzofuran should be confirmed by a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to be simple due to the molecule's symmetry. Signals corresponding to the aromatic protons and the methoxy protons should be observed in the expected regions.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons and the methoxy carbons.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2,3,7,8-tetramethoxydibenzofuran.

-

Infrared Spectroscopy: The IR spectrum should show characteristic absorption bands for C-O-C stretching of the aryl ethers and the furan ring, as well as C-H stretching and bending of the aromatic rings and methyl groups. The absence of a broad O-H stretching band would confirm the complete methylation of the hydroxyl groups.

Conclusion and Future Outlook

Future research in this area should focus on the development of a highly selective and high-yielding method for the synthesis of the key 2,2'-dihydroxy-3,3'-dimethoxybiphenyl intermediate from guaiacol. Furthermore, a thorough characterization of the final product and its intermediates will be crucial for validating the synthetic route and providing valuable data for the scientific community. The availability of a reliable synthesis for 2,3,7,8-tetramethoxydibenzofuran will undoubtedly facilitate further exploration of the pharmacological potential of this class of compounds.

References

-

Pschorr, R. (1896). Neue Synthese des Phenanthrens und seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 29(1), 496-501. [Link]

-

Herndon, J. W., Zhang, Y., Wang, H., & Wang, K. (2000). Synthesis of benzofuran derivatives through the coupling of conjugated dienynes with Fischer carbene complexes. Tetrahedron Letters, 41(45), 8687–8690. [Link]

-

Dooley, K. M., & Van Bramer, S. E. (1995). Identification of the colored guaiacol oxidation product produced by peroxidases. Journal of Biological Chemistry, 270(50), 29757-29762. [Link]

-

NIST. (n.d.). 2,3,7,8-Tetrachlorodibenzofuran. NIST Chemistry WebBook. Retrieved from [Link]

-

de Oliveira, K. T., & Donate, P. M. (2014). Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Molecules, 19(9), 13866-13881. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Shaker, Y. M. (2016). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. Journal of the Brazilian Chemical Society, 27(11), 2096-2101. [Link]

-

Comninellis, C., & Pulgarin, C. (1991). Anodic oxidation of phenol for waste water treatment. Journal of Applied Electrochemistry, 21(8), 703-708. [Link]

-

S. H. Lee, M. S. Kim, J. H. Lee, J. H. Park, S. J. Lee, and J. S. Lee, “Electrochemical oxidation of guaiacol as a sacrificial anodic process producing fine chemical derivative, for hydrogen production via electrolysis,” Journal of Industrial and Engineering Chemistry, vol. 105, pp. 317–324, 2022. [Link]

-

Stoyanov, S. I., & Dyulgerska, E. I. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 56(9), 835-842. [Link]

-

El-Sayed, M. A. A., & El-Sawy, E. R. (2022). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Biointerface Research in Applied Chemistry, 12(4), 5124-5145. [Link]

-

Adelakun, O. E., et al. (2012). Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity. Food Chemistry, 134(2), 951-957. [Link]

-

PubChem. (n.d.). 2,3,7,8-Tetrachlorodibenzofuran. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing n-methylated organic pigments.

-

Shaker, Y. M. (2016). Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. Journal of the Brazilian Chemical Society, 27(11), 2096-2101. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

Focant, J. F., et al. (2004). Tandem-in-time mass spectrometry method for the sub-parts-per-trillion determination of 2,3,7,8-chlorine-substituted dibenzo-p-dioxins and -furans in high-fat foods. Analytical Chemistry, 76(23), 6907-6914. [Link]

-

Wikipedia. (n.d.). Guaiacol. Retrieved from [Link]

-

El-Gamal, M. I., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 26(21), 6572. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

-

Shaker, Y. M. (2024). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega, 9(14), 16037-16045. [Link]

-

Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran as a β-amyloid aggregation Inhibitor. Retrieved from [Link]

-

YouTube. (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. Retrieved from [Link]

- Google Patents. (n.d.). Synergistic composition and a process for biobleaching of ligno cellulosic pulp.

-

Lawley, P. D., & Warren, W. (1976). Removal of minor methylation products 7-methyladenine and 3-methylguanine from DNA of Escherichia coli treated with dimethyl sulphate. Chemico-Biological Interactions, 12(2), 211-220. [Link]

-

Mika, L. T., et al. (2007). Properties of Guaiacol Peroxidase Activities Isolated from Corn Root Plasma Membranes. Plant Physiology, 143(3), 1139-1151. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2,3,7,8-Tetrabromodibenzofuran | C12H4Br4O | CID 49973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 2,3,7,8-Tetrachlorodibenzofuran [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. web.pdx.edu [web.pdx.edu]

A Comprehensive Technical Guide to the Natural Sources of Methoxylated Dibenzofurans

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the natural world's production of methoxylated dibenzofurans, a class of heterocyclic compounds with significant and varied biological activities. This document is structured to provide not just a recitation of facts, but a causal understanding of the methodologies and biosynthetic pathways involved, empowering researchers to confidently navigate the discovery and utilization of these valuable natural products.

Section 1: The Natural Provenance of Methoxylated Dibenzofurans

Methoxylated dibenzofurans are not uniformly distributed in nature; rather, they are characteristic secondary metabolites of specific biological niches. Understanding these sources is the foundational step in any research program targeting these compounds. The primary producers are found within three major groups: lichens, fungi, and higher plants.

Lichens: A Prolific Source of Dibenzofuran Diversity

Lichens, the symbiotic organisms arising from algae or cyanobacteria living among filaments of multiple fungi species, are perhaps the most well-known source of dibenzofurans.[1] These compounds play crucial roles in the survival of the lichen, including acting as UV screens, antimicrobial agents, and herbivores deterrents.

One of the most studied lichen-derived dibenzofurans is usnic acid , a methoxylated compound that exists in two enantiomeric forms, (+)-usnic acid and (-)-usnic acid. It is abundantly found in genera such as Usnea, Cladonia, Lecanora, Ramalina, and Evernia. Other notable methoxylated dibenzofurans from lichens include didymic acid and pannaric acid.

Fungi: An Emerging Frontier for Novel Dibenzofurans

The fungal kingdom, particularly endophytic fungi that reside within the tissues of living plants, represents a vast and largely untapped reservoir of novel methoxylated dibenzofurans. These fungi often produce a diverse array of secondary metabolites, some of which may have been evolutionarily selected for their ability to protect the host plant from pathogens. For instance, the endophytic fungus Mycosphaerella nawae, isolated from the plant Smilax china L., has been shown to produce novel dibenzofurans with immunosuppressive properties.[2]

Higher Plants: Biosynthetically Distinct Sources

While less common than in lichens and fungi, methoxylated dibenzofurans are also found in certain families of higher plants, most notably the Rosaceae and Myrtaceae.[3] A prominent example is the genus Salvia, particularly Salvia miltiorrhiza, a staple in traditional Chinese medicine.[3][4] The dibenzofurans found in plants often have different substitution patterns compared to their lichen and fungal counterparts, reflecting their distinct biosynthetic origins.

Section 2: Biosynthesis of Methoxylated Dibenzofurans: Two Paths to a Core Structure

The formation of the dibenzofuran core and its subsequent methoxylation occurs via two primary biosynthetic routes, dictated by the organism in which it is produced.

The Polyketide Pathway in Lichens and Fungi

In lichens and fungi, the biosynthesis of dibenzofurans proceeds through the polyketide pathway .[5][6][7] This pathway utilizes acetyl-CoA and malonyl-CoA as building blocks, which are iteratively condensed by a large, multifunctional enzyme complex known as polyketide synthase (PKS) .[6][8]

For fungal aromatic polyketides, non-reducing PKSs (NR-PKSs) are responsible for their synthesis.[7] The biosynthesis of usnic acid, for example, involves a non-reducing PKS that catalyzes the formation of two molecules of methylphloracetophenone from acetyl-CoA and malonyl-CoA. These two units then undergo an oxidative coupling to form the dibenzofuran core. Subsequent enzymatic modifications, including methoxylation, are carried out by tailoring enzymes to produce the final methoxylated dibenzofuran.

Caption: Plant Shikimate and Acetate Pathway to Methoxylated Dibenzofurans.

Section 3: A Practical Guide to the Isolation and Purification of Methoxylated Dibenzofurans

The successful isolation of methoxylated dibenzofurans requires a systematic approach that is tailored to the source material and the chemical properties of the target compounds. The following protocols provide a robust framework for the extraction, separation, and purification of these valuable natural products.

General Workflow

The overall process for isolating methoxylated dibenzofurans from their natural sources can be summarized in the following workflow:

Caption: General Workflow for the Isolation of Methoxylated Dibenzofurans.

Detailed Experimental Protocols

This protocol is optimized for the extraction and purification of usnic acid, a representative methoxylated dibenzofuran from lichens.

1. Collection and Preparation:

-

Collect lichen thalli from a pollution-free environment.

-

Carefully clean the lichen material to remove any debris, such as bark or soil.

-

Air-dry the cleaned lichens at room temperature in a well-ventilated area until brittle. [9] - Grind the dried lichen thalli into a fine powder using a blender or a mill. [10] 2. Extraction:

-

Macerate the lichen powder in acetone (a common solvent for usnic acid extraction) at a ratio of 1:10 (w/v) for 24-72 hours at room temperature with occasional shaking. [9]Other effective solvents include dichloromethane, petroleum ether, and n-hexane. [11] - Filter the mixture through cheesecloth and then through filter paper to remove the solid lichen material. [9] - Repeat the maceration process with the residue two more times to ensure complete extraction.

-

Combine the acetone extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Purification:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).

-

Subject the dissolved extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing usnic acid.

-

Combine the usnic acid-containing fractions and evaporate the solvent.

-

Recrystallize the resulting solid from a suitable solvent system (e.g., chloroform-methanol) to obtain pure usnic acid crystals.

This protocol provides a general framework for the isolation of dibenzofurans from fungal cultures.

1. Fungal Culture and Fermentation:

-

Isolate the endophytic fungus from its host plant tissue onto a suitable agar medium (e.g., Potato Dextrose Agar - PDA).

-

Purify the fungal culture using single spore or hyphal tip isolation techniques to ensure a homogenous culture. [12][13] - Inoculate a liquid fermentation medium with the purified fungus and incubate under appropriate conditions (temperature, shaking speed, and duration) to promote the production of secondary metabolites.

2. Extraction:

-

Separate the fungal biomass from the culture broth by filtration.

-

Extract the culture broth with an organic solvent such as ethyl acetate.

-

Dry the fungal biomass, grind it into a powder, and extract it with a solvent like methanol or acetone.

-

Combine the extracts and concentrate them under reduced pressure.

3. Purification:

-

Fractionate the crude extract using column chromatography over silica gel or Sephadex LH-20. [2] - Employ a gradient elution system, starting with non-polar solvents and gradually increasing the polarity.

-

Monitor the fractions by TLC or HPLC.

-

Further purify the fractions containing the target methoxylated dibenzofurans using preparative HPLC to obtain pure compounds.

This protocol is adapted for the extraction of phenolic compounds, including dibenzofurans, from plant material.

1. Plant Material Preparation:

-

Obtain the dried roots of Salvia miltiorrhiza.

-

Pulverize the dried roots into a fine powder. [5] 2. Extraction:

-

Suspend the powdered plant material in a methanol-water mixture (e.g., 80:20 v/v). [5] - Perform ultrasonic extraction for 30-60 minutes to enhance the extraction efficiency. [5] - Centrifuge the mixture to pellet the solid material. [5] - Collect the supernatant and filter it through a 0.45 µm membrane. [10] - Concentrate the filtrate under reduced pressure to yield the crude extract.

3. Purification:

-

Subject the crude extract to column chromatography on silica gel or C18 reversed-phase silica gel.

-

Use a gradient elution of solvents, for example, a water-acetonitrile or water-methanol gradient for reversed-phase chromatography.

-

Collect and analyze fractions using HPLC.

-

Pool the fractions containing the desired methoxylated dibenzofurans and purify them further using preparative HPLC.

Section 4: Structural Characterization: Unveiling the Molecular Architecture

The unequivocal identification of isolated methoxylated dibenzofurans relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. [14]Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for the complete structural assignment of methoxylated dibenzofurans. [15]

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons (through spin-spin coupling). The chemical shifts of aromatic protons and methoxy group protons are particularly informative.

-

¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule and their chemical environment.

-

COSY (Correlation Spectroscopy): Establishes proton-proton coupling relationships, helping to identify adjacent protons in the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton and determining the position of substituents like methoxy groups.

Interpreting the Spectra: The analysis of NMR data is a systematic process. [16][17]The number of signals in the ¹H and ¹³C spectra indicates the degree of symmetry in the molecule. The chemical shifts provide clues about the electronic environment of the nuclei. Integration of the ¹H NMR signals reveals the relative number of protons corresponding to each signal. Finally, the splitting patterns in the ¹H NMR spectrum (e.g., singlets, doublets, triplets) provide information about the number of neighboring protons. By combining all of this information, a complete structural assignment can be made.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide structural information, as different isomers will often fragment in distinct ways. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile dibenzofurans in complex mixtures. [1][15][18] Table 1: Key Spectroscopic Data for a Hypothetical Methoxylated Dibenzofuran

| Technique | Observation | Interpretation |

| HRMS | Molecular ion peak at m/z 258.0892 | Corresponds to a molecular formula of C₁₅H₁₄O₄ |

| ¹H NMR | Singlet at δ 3.90 (3H) | Methoxy group protons |

| Doublet at δ 7.80 (1H, J = 8.0 Hz) | Aromatic proton with one ortho neighbor | |

| Doublet at δ 7.20 (1H, J = 8.0 Hz) | Aromatic proton with one ortho neighbor | |

| ¹³C NMR | Signal at δ 56.0 | Methoxy carbon |

| Signals between δ 110-160 | Aromatic carbons | |

| HMBC | Correlation between methoxy protons (δ 3.90) and an aromatic carbon at δ 158.0 | Confirms the position of the methoxy group on the aromatic ring |

Section 5: Biological Activities and Future Perspectives

Methoxylated dibenzofurans exhibit a wide range of biological activities, making them attractive lead compounds for drug discovery. Numerous studies have demonstrated their potent antimicrobial, antifungal, antiviral, antioxidant, and cytotoxic properties. For instance, usnic acid is well-known for its antibacterial activity, particularly against Gram-positive bacteria. The immunosuppressive effects of dibenzofurans from endophytic fungi highlight their potential in the development of new therapeutics for autoimmune diseases.

The continued exploration of diverse natural sources, coupled with advances in isolation and characterization techniques, will undoubtedly lead to the discovery of novel methoxylated dibenzofurans with unique biological profiles. Furthermore, a deeper understanding of their biosynthetic pathways will open up opportunities for metabolic engineering and the sustainable production of these valuable compounds.

References

- Maulidiyah, M., et al. (2021). Antioxidant activity-guided isolation of usnic acid and diffractaic acid compounds from lichen genus Usnea sp. Journal of Applied Pharmaceutical Science, 11(2), 103-110.

- Zhang, Y., et al. (2020). A novel dibenzofuran from endophytic fungus Mycosphaerella nawae preferentially inhibits CD4+ T cell activation and proliferation. Journal of Applied Microbiology, 128(5), 1435-1446.

- Tzin, V., & Galili, G. (2010).

- Chen, X., et al. (2022). Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk. Journal of Fungi, 8(3), 303.

- Zhang, Y., et al. (2023). Isolation and identification of antioxidant constituents from the flowers of Salvia miltiorrhiza. Natural Product Research, 37(10), 1665-1672.

- U.S. Environmental Protection Agency. (1994). Method 8290A: Polychlorinated Dibenzo-p-dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS).

- Silva, A. M., et al. (2018). Comparison of 1H NMR spectra in the dihydrobenzofuran (2-H and 3-H).

- Lee, S., et al. (2020). Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry. International Journal of Environmental Research and Public Health, 17(18), 6759.

- Wang, J., et al. (2023). Recent developments in Salvia miltiorrhiza polysaccharides: Isolation, purification, structural characteristics and biological activities. Frontiers in Pharmacology, 14, 1148210.

- Al-Fatlawi, A. A. (2021). Purification of fungal culture.

- Dresler, S., et al. (2023). Methodological Aspects of Green Extraction of Usnic Acid Using Natural Deep Eutectic Solvents. Molecules, 28(14), 5427.

-

Wikipedia. (2023). Shikimate pathway. Retrieved from [Link]

- Moore, B. S., et al. (2024). The shikimate pathway: gateway to metabolic diversity.

-

Chad's Prep. (2018, September 20). 15.6a Interpreting NMR Example 1 | Organic Chemistry [Video]. YouTube. [Link]

- Bumpus, J. A., et al. (1993). Oxidation of chlorinated dibenzo-p-dioxin and dibenzofuran by white-rot fungus, Phlebia lindtneri. FEMS Microbiology Letters, 111(2-3), 281-285.

- Kage, H., et al. (2019). Biochemical dissection of a fungal highly reducing polyketide synthase condensing region reveals basis for acyl group selection. Chemical Science, 10(45), 10563-10569.

- Li, Y., et al. (2023). A Nondestructive Methodology for Determining Chemical Composition of Salvia miltiorrhiza via Hyperspectral Imaging Analysis and Squeeze-and-Excitation Residual Networks. Foods, 12(23), 4296.

- Brakhage, A. A. (2023). Complexity of fungal polyketide biosynthesis and function. Fungal Genetics and Biology, 168, 103822.

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

- Ureña-Vacas, I., et al. (2021). Dibenzofurans from Lichens - A Pharmacological Overview. Current Pharmaceutical Design, 27(26), 2966-2977.

- U.S. Environmental Protection Agency. (1999). Method TO-9A: Determination of Polychlorinated, Polybrominated and Brominated/Chlorinated Dibenzo-p-Dioxins and Dibenzofurans in Ambient Air.

- Zhang, X., et al. (2024). The shikimate pathway: gateway to metabolic diversity.

-

Centre for Agriculture and Bioscience International. (n.d.). Purification and Preservation. Retrieved from [Link]

- Hammer, E., et al. (1998). Isolation and characterization of a dibenzofuran-degrading yeast: identification of oxidation and ring cleavage products. Applied and Environmental Microbiology, 64(6), 2215-2219.

- Jia, W., et al. (2019). Traditional Chinese medicine of Salvia miltiorrhiza Bunge. TMR Modern Herbal Medicine, 2(3), 126-140.

- Hagenmaier, H., et al. (1987). Synthesis, liquid chromatographic fractionation and partial characterization of polybrominated dibenzofuran congeners. Chemosphere, 16(8-9), 1831-1838.

- Lind, A. L., et al. (2020). Evolutionary Histories of Type III Polyketide Synthases in Fungi. Frontiers in Microbiology, 10, 3056.

- Dresler, S., et al. (2020). Optimization of usnic acid extraction conditions using fractional factorial design. The Lichenologist, 52(6), 495-503.

- Zhang, X., et al. (2021). The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation. The Plant Journal, 106(6), 1645-1660.

- U.S. Environmental Protection Agency. (2017).

- Smith, N. (n.d.).

- Dresler, S., et al. (2020). Optimization of usnic acid extraction conditions using fractional factorial design. The Lichenologist, 52(6), 495-503.

- Townsend, C. A. (2015). New insights into the formation of fungal aromatic polyketides. Natural Product Reports, 32(8), 1171-1190.

- Cansaran-Duman, D., et al. (2011). Determination of Usnic Acid Content in Some Lichen Species Found in Anatolia. Journal of the Faculty of Pharmacy of Ankara University, 38(1), 1-13.

Sources

- 1. Isolation and Characterization of a Dibenzofuran-Degrading Yeast: Identification of Oxidation and Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Frontiers | Recent developments in Salvia miltiorrhiza polysaccharides: Isolation, purification, structural characteristics and biological activities [frontiersin.org]

- 4. tmrjournals.com [tmrjournals.com]

- 5. mdpi.com [mdpi.com]

- 6. iab.kit.edu [iab.kit.edu]

- 7. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemical dissection of a fungal highly reducing polyketide synthase condensing region reveals basis for acyl group selection - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. japsonline.com [japsonline.com]

- 10. scispace.com [scispace.com]

- 11. Methodological Aspects of Green Extraction of Usnic Acid Using Natural Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. cattheni.edu.in [cattheni.edu.in]

- 14. download.e-bookshelf.de [download.e-bookshelf.de]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. epa.gov [epa.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2,3,7,8-Tetramethoxydibenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and extrapolated physicochemical properties of 2,3,7,8-tetramethoxydibenzofuran. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related methoxy-substituted dibenzofuran derivatives and theoretical principles to offer a predictive profile. The document covers potential synthetic pathways, expected spectroscopic characteristics, and anticipated biological activities, serving as a foundational resource for researchers interested in this class of compounds and highlighting key areas for future empirical investigation.

Introduction: The Significance of Methoxy-Substituted Dibenzofurans

Dibenzofurans are a class of heterocyclic organic compounds with a core structure composed of two benzene rings fused to a central furan ring. While the halogenated derivatives, particularly the chlorinated ones like 2,3,7,8-tetrachlorodibenzofuran (TCDF), are well-studied due to their environmental persistence and toxicity, their methoxy-substituted counterparts remain a less explored area of chemical space. Methoxy groups can significantly influence the electronic and steric properties of a molecule, often enhancing its pharmacological potential. Benzofuran derivatives, in general, exhibit a wide range of biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties. Therefore, understanding the physicochemical properties of polysubstituted methoxydibenzofurans, such as 2,3,7,8-tetramethoxydibenzofuran, is crucial for unlocking their potential in drug discovery and materials science.

This guide aims to bridge the current knowledge gap by providing a detailed theoretical and comparative analysis of 2,3,7,8-tetramethoxydibenzofuran, offering valuable insights for its synthesis, characterization, and potential applications.

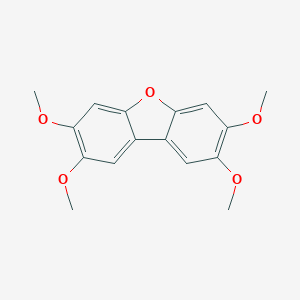

Molecular Structure and Key Physicochemical Descriptors

The foundational step in understanding the properties of a molecule is to analyze its structure. The structure of 2,3,7,8-tetramethoxydibenzofuran is presented below, followed by a table of predicted physicochemical properties. These values are estimations based on computational models and comparison with related structures, and await experimental verification.

Caption: Chemical structure of 2,3,7,8-tetramethoxydibenzofuran.

| Property | Predicted Value | Method of Estimation |

| Molecular Formula | C₁₆H₁₆O₅ | - |

| Molecular Weight | 288.29 g/mol | - |

| Melting Point | 180-200 °C | Based on related polymethoxylated aromatic compounds |

| Boiling Point | > 400 °C | Extrapolation from smaller aromatic ethers |

| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Chloroform) | General principles of organic solubility |

| logP (octanol/water) | 3.5 - 4.5 | Computational prediction (e.g., ALOGPS, ChemDraw) |

Synthesis of Methoxy-Substituted Dibenzofurans

A proposed synthetic pathway is outlined below. This should be considered a theoretical approach that requires experimental validation.

Caption: Proposed synthetic workflow for 2,3,7,8-tetramethoxydibenzofuran.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2,2',3,3'-Tetramethoxy-5,5'-diiodobiphenyl (Ullmann Coupling)

-

To a stirred suspension of activated copper powder in a suitable high-boiling solvent (e.g., dimethylformamide or nitrobenzene), add 1,2-dimethoxy-4,5-diiodobenzene.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the copper salts.

-

Extract the product from the filtrate using an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to yield the desired biphenyl derivative.

Step 2: Synthesis of 2,3,7,8-Tetramethoxydibenzofuran (Intramolecular Cyclization)

-

Dissolve the 2,2',3,3'-tetramethoxy-5,5'-diiodobiphenyl in a suitable solvent such as toluene or dioxane.

-

Add a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand) and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Heat the mixture to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to obtain 2,3,7,8-tetramethoxydibenzofuran.

Spectroscopic Characterization (Predicted)

The structural elucidation of 2,3,7,8-tetramethoxydibenzofuran would rely on a combination of spectroscopic techniques. Based on its structure and data from related methoxy-substituted benzofurans, the following spectral characteristics are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

-

Two singlets in the aromatic region (likely between δ 6.5-7.5 ppm), corresponding to the protons at positions 1, 4, 6, and 9.

-

Two singlets in the upfield region (likely between δ 3.8-4.0 ppm), corresponding to the four methoxy groups[2]. The chemical shifts may be slightly different depending on their electronic environment.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on all sixteen carbon atoms.

-

Signals for the aromatic carbons, with those bearing methoxy groups appearing at a lower field.

-

Signals for the methoxy carbons, typically in the range of δ 55-60 ppm.

-

The carbon atoms of the furan ring will have distinct chemical shifts.

-

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. For aromatic ethers, the molecular ion peak is typically prominent due to the stability of the aromatic system[3].

-

Molecular Ion (M⁺): A strong peak is expected at m/z 288, corresponding to the molecular weight of 2,3,7,8-tetramethoxydibenzofuran.

-

Fragmentation Pattern: Common fragmentation pathways for methoxy aromatic compounds involve the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion, or the loss of formaldehyde (CH₂O) to form an [M-30]⁺ ion. Successive losses of these fragments are also possible.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C-O-C (Aromatic Ether) Stretch: Strong, characteristic bands are expected in the region of 1250-1000 cm⁻¹.

-

C-H (Aromatic) Stretch: Peaks will be observed above 3000 cm⁻¹.

-

C=C (Aromatic) Stretch: Several bands will appear in the 1600-1450 cm⁻¹ region.

-

C-H (Aliphatic) Stretch: Bands corresponding to the methoxy groups will be seen around 2950-2850 cm⁻¹.

Potential Biological and Pharmacological Activities

While no specific biological studies on 2,3,7,8-tetramethoxydibenzofuran have been reported, the broader class of methoxy-substituted benzofurans has shown promising pharmacological activities. The presence of methoxy groups can enhance lipophilicity and modulate interactions with biological targets.

-

Anticancer Activity: Many benzofuran derivatives have demonstrated cytotoxic effects against various cancer cell lines. The substitution pattern of methoxy groups can significantly influence this activity[4].

-

Antimicrobial and Antifungal Activity: The benzofuran scaffold is present in many natural and synthetic compounds with antimicrobial properties.

-

Enzyme Inhibition: Methoxy-substituted benzofurans have been investigated as inhibitors of various enzymes, including cholinesterases and kinases[5][6].

-

Adenosine Receptor Antagonism: Certain methoxy-substituted 2-benzoyl-1-benzofuran derivatives have shown affinity for adenosine A₁ and A₂A receptors, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's[7][8].

The specific biological profile of 2,3,7,8-tetramethoxydibenzofuran remains to be determined through future research. The symmetrical substitution pattern and the presence of four electron-donating methoxy groups suggest that it could have unique interactions with biological systems.

Conclusion and Future Directions

2,3,7,8-tetramethoxydibenzofuran represents an intriguing yet understudied molecule within the broader class of dibenzofurans. This technical guide has provided a comprehensive, albeit largely predictive, overview of its physicochemical properties, potential synthetic routes, and expected spectroscopic and biological characteristics. The lack of direct experimental data underscores a significant opportunity for future research.

Key areas for future investigation include:

-

Definitive Synthesis and Characterization: The development and validation of a reliable synthetic protocol for 2,3,7,8-tetramethoxydibenzofuran, followed by its full spectroscopic characterization (NMR, MS, IR, and X-ray crystallography), is a critical first step.

-

Experimental Determination of Physicochemical Properties: Accurate measurement of its melting point, boiling point, solubility, and logP is essential for understanding its behavior and potential applications.

-

Pharmacological and Toxicological Screening: A thorough evaluation of its biological activity, including its potential as an anticancer, antimicrobial, or neuroprotective agent, is warranted. Toxicological studies are also crucial to assess its safety profile.

By filling these knowledge gaps, the scientific community can fully elucidate the potential of 2,3,7,8-tetramethoxydibenzofuran and other methoxy-substituted dibenzofurans in drug discovery and materials science.

References

-

Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of methoxyethane. Retrieved from [Link]

-

Janse van Rensburg, H. D., et al. (2020). Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists. Bioorganic Chemistry, 94, 103459. [Link]

-

DEA Microgram Journal. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. Microgram Journal, 9(1). [Link]

-

Zhang, Q., et al. (2012). Partial physicochemical properties and relative stability of polyhydroxylated dibenzofurans: theoretical and experimental study. Journal of Molecular Graphics and Modelling, 38, 29-38. [Link]

-

Majumder, P. L., & Kundu, A. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(45), 28153-28186. [Link]

-

Monte, A. P., et al. (1998). Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogs of 3,4-(methylenedioxy)amphetamine. Journal of Medicinal Chemistry, 41(14), 2134-2143. [Link]

-

Clark, C. R., & DeRuiter, J. (1993). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Journal of Chromatographic Science, 31(7), 273-279. [Link]

-

de Oliveira, M. C. C., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Pharmaceuticals, 14(9), 894. [Link]

-

Safe, S., et al. (1985). Synthesis, biologic and toxic effects of the major 2,3,7,8-tetrachlorodibenzo-p-dioxin metabolites in the rat. Chemosphere, 14(6-7), 675-683. [Link]

-

Organic Spectroscopy International. (2015). Mass Spectrum of Ethers. Retrieved from [Link]

-

SciSpace. (2019). Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists. Retrieved from [Link]

-

Wang, Y., et al. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules, 29(2), 346. [Link]

-

Maccioni, E., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(5), 743. [Link]

Sources

- 1. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 2. dea.gov [dea.gov]

- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 4. mdpi.com [mdpi.com]

- 5. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

Spectroscopic Characterization of 2,3,7,8-Tetramethoxydibenzofuran: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2,3,7,8-tetramethoxydibenzofuran. In the absence of direct, published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral data. By drawing parallels with the well-characterized analog, 2,3,7,8-tetrachlorodibenzofuran, and other methoxy-substituted benzofurans, this guide offers a robust analytical framework for researchers, scientists, and professionals in drug development. The methodologies for spectral acquisition and the rationale behind the predicted spectral features are detailed to ensure scientific integrity and practical utility.

Introduction: The Significance of Methoxy-Substituted Dibenzofurans

Dibenzofurans are a class of heterocyclic compounds with a wide range of applications, from pharmaceuticals to materials science. The substitution pattern on the dibenzofuran core profoundly influences their chemical and physical properties. Methoxy-substituted dibenzofurans, in particular, are of significant interest due to the electron-donating nature of the methoxy group, which can modulate the electronic properties of the aromatic system. This can have implications for their biological activity and reactivity.

Accurate structural elucidation is paramount in the study of these molecules. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity and purity of synthesized compounds. This guide focuses on 2,3,7,8-tetramethoxydibenzofuran, a symmetrical molecule where the methoxy groups are expected to significantly influence the spectral output.

Molecular Structure and Symmetry

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of 2,3,7,8-tetramethoxydibenzofuran is presented below.

Figure 1: Chemical structure of 2,3,7,8-tetramethoxydibenzofuran.

The molecule possesses a high degree of symmetry (C2v point group), which will simplify its NMR spectra. There are only two distinct aromatic proton environments and four distinct aromatic carbon environments, in addition to the methoxy groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for 2,3,7,8-tetramethoxydibenzofuran are discussed below.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR data for this type of compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can slightly influence chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.

-

Predicted ¹H NMR Spectrum

Due to the molecule's symmetry, the ¹H NMR spectrum is expected to be relatively simple.

Table 1: Predicted ¹H NMR Chemical Shifts for 2,3,7,8-tetramethoxydibenzofuran

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-1, H-4 | 6.8 - 7.2 | Singlet | 2H | Aromatic protons in an electron-rich environment due to the adjacent methoxy and oxygen bridge. |

| H-6, H-9 | 6.8 - 7.2 | Singlet | 2H | Similar electronic environment to H-1 and H-4. |

| OCH₃ | 3.8 - 4.0 | Singlet | 12H | Methoxy protons typically appear in this region. The four methoxy groups are chemically equivalent due to symmetry. |

The exact chemical shifts of the aromatic protons (H-1, H-4, H-6, H-9) are difficult to predict with high accuracy without experimental data. However, based on data for other methoxy-substituted benzofurans, they are expected to be in the upfield region of the aromatic spectrum due to the strong electron-donating effect of the methoxy groups.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will also be simplified by the molecular symmetry.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,3,7,8-tetramethoxydibenzofuran

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1, C-4, C-6, C-9 | 95 - 105 | Aromatic CH carbons shielded by the ortho- and para-directing methoxy groups. |

| C-2, C-3, C-7, C-8 | 140 - 150 | Aromatic carbons directly attached to the electron-donating methoxy groups, expected to be deshielded. |

| C-4a, C-5a, C-9a, C-9b | 115 - 125 | Quaternary carbons of the central furan ring. |

| C-4b, C-5b | 145 - 155 | Quaternary carbons at the fusion of the benzene and furan rings. |

| OCH₃ | 55 - 60 | Typical chemical shift for methoxy carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid State (KBr pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is often a simpler and faster method.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000 - 400 cm⁻¹).

Predicted IR Absorption Bands

Table 3: Predicted Major IR Absorption Bands for 2,3,7,8-tetramethoxydibenzofuran

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3100 - 3000 | C-H stretch (aromatic) | Medium-Weak | Characteristic of C-H bonds on an aromatic ring. |

| 2950 - 2850 | C-H stretch (aliphatic) | Medium | From the methyl groups of the methoxy substituents. |

| 1620 - 1580 | C=C stretch (aromatic) | Medium-Strong | Characteristic of the aromatic ring system. |

| 1250 - 1200 | C-O stretch (aryl ether) | Strong | Asymmetric stretching of the Ar-O-CH₃ bond, typically a very prominent peak. |

| 1100 - 1000 | C-O stretch (aryl ether) | Strong | Symmetric stretching of the Ar-O-CH₃ bond. |

| 850 - 750 | C-H bend (out-of-plane) | Strong | The substitution pattern on the aromatic rings will influence the exact position of these bands. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol for MS Data Acquisition

-

Ionization Method:

-

Electron Ionization (EI): A common technique that provides detailed fragmentation patterns.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): "Softer" ionization techniques that are more likely to show the molecular ion peak with less fragmentation.

-

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.

-

Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50 - 500).

Predicted Mass Spectrum

The molecular formula of 2,3,7,8-tetramethoxydibenzofuran is C₁₆H₁₆O₅, with a monoisotopic mass of 288.0998 g/mol .

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 288.

-

Fragmentation Pattern: Under EI conditions, fragmentation is expected. A key fragmentation pathway would be the loss of a methyl radical (•CH₃) from a methoxy group, leading to a fragment at m/z 273. Subsequent losses of formaldehyde (CH₂O) or other fragments are also possible.

Figure 2: Predicted key fragmentation pathway for 2,3,7,8-tetramethoxydibenzofuran in EI-MS.

Conclusion

References

Note: As direct spectroscopic data for 2,3,7,8-tetramethoxydibenzofuran was not found, the references below provide context on the spectroscopy of related compounds and general spectroscopic principles.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

NIST Chemistry WebBook. (n.d.). 2,3,7,8-Tetrachlorodibenzofuran. [Link]

-

DEA Microgram Journal. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. [Link]

"biological activity of 2,3,7,8-tetramethoxydibenzofuran"

An In-Depth Technical Guide to the Biological Activity of 2,3,7,8-Tetramethoxydibenzofuran

Abstract

The dibenzofuran scaffold is a core structure in a wide range of organic compounds, from highly toxic environmental contaminants to biologically active natural products. While the halogenated variants, particularly 2,3,7,8-tetrachlorodibenzofuran (TCDF), are notorious for their toxicity mediated by the Aryl Hydrocarbon Receptor (AhR), their methoxylated counterparts remain significantly under-explored. This guide focuses on 2,3,7,8-tetramethoxydibenzofuran, a compound for which limited direct biological data exists. By leveraging structure-activity relationships, data from related methoxylated aromatics, and the well-established toxicology of its chlorinated analog, we provide a comprehensive framework for its synthesis, predicted biological activities, and a detailed roadmap for its experimental evaluation. This document is intended for researchers in toxicology, pharmacology, and drug development, offering a scientifically grounded starting point for investigating this novel compound.

Introduction: The Tale of Two Substituents

The biological impact of a polycyclic aromatic hydrocarbon is profoundly dictated by the nature and position of its substituents. The dibenzofuran core, a planar tricyclic system, serves as a stark example of this principle. The substitution of chlorine atoms at the 2, 3, 7, and 8 positions creates 2,3,7,8-tetrachlorodibenzofuran (TCDF), a persistent organic pollutant with a well-documented toxicity profile nearly equivalent to its infamous cousin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[1] This toxicity is primarily driven by its high-affinity binding to and activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that orchestrates a battery of downstream genetic responses.[2]

In stark contrast, replacing the electron-withdrawing chloro groups with electron-donating methoxy groups to form 2,3,7,8-tetramethoxydibenzofuran fundamentally alters the molecule's electronic and steric properties. Methoxy groups are prevalent in a vast array of natural products and pharmacologically active compounds, often imparting antioxidant, anti-inflammatory, and anticancer properties.[3][4] This guide postulates that 2,3,7,8-tetramethoxydibenzofuran is unlikely to share the potent AhR-mediated toxicity of TCDF. Instead, it may possess a unique and potentially beneficial biological activity profile.

This document will therefore serve as a technical primer, outlining the synthetic considerations for this molecule, predicting its biological activities based on established chemical principles, and providing a rigorous, field-proven framework for its comprehensive experimental investigation.

Synthesis and Chemical Properties

Proposed Synthetic Route

A potential synthetic pathway could begin with 1,2,4,5-tetramethoxybenzene, which can be subjected to iodination to yield 1,4-diiodo-2,3,5,6-tetramethoxybenzene. An Ullmann-type coupling reaction could then be employed to create the biphenyl linkage, followed by a demethylative cyclization to furnish the dibenzofuran core.

Physicochemical Properties: Methoxy vs. Chloro

The substitution of chlorine with methoxy groups is predicted to significantly alter the compound's properties.

| Property | 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | Predicted: 2,3,7,8-Tetramethoxydibenzofuran | Rationale for Prediction |

| Molecular Weight | 305.96 g/mol [1] | 288.29 g/mol | Methoxy group (–OCH₃) is lighter than Chlorine (–Cl). |

| Lipophilicity (LogP) | High | Moderately High | Methoxy groups can increase polarity compared to chloro groups, potentially lowering LogP slightly. |

| Electronic Effect | Electron-withdrawing | Electron-donating | Methoxy groups donate electron density to the aromatic rings through resonance. |

| Steric Hindrance | Moderate | High | The methoxy group is significantly bulkier than the chlorine atom. |

| Reactivity | Relatively inert to metabolic degradation | Potentially more susceptible to O-demethylation | Methoxy groups can be targets for metabolic enzymes like cytochrome P450s. |

Predicted Biological Activity & Mechanisms of Action

Interaction with the Aryl Hydrocarbon Receptor (AhR) Pathway

The primary mechanism of TCDF toxicity is the activation of the AhR signaling cascade.[6] Upon binding a ligand like TCDF, the cytosolic AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Dioxin Response Elements (DREs). This initiates the transcription of a host of genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1.[7]

It is hypothesized that 2,3,7,8-tetramethoxydibenzofuran will be a very weak agonist or potentially an antagonist of the AhR . This prediction is based on two key factors:

-

Electronic Effects : The high affinity of TCDF for the AhR is partly due to the electron-withdrawing nature of the chlorine atoms. The electron-donating methoxy groups would likely decrease the binding affinity for the receptor.

-

Steric Hindrance : The bulkier methoxy groups may sterically hinder the molecule from fitting optimally into the AhR ligand-binding pocket.

Therefore, the toxicological profile associated with potent AhR activation (e.g., wasting syndrome, immunotoxicity, carcinogenicity promotion) is not anticipated for the tetramethoxy analog.

Potential Anti-inflammatory and Antioxidant Activities

Many natural and synthetic molecules containing methoxy-substituted aromatic rings exhibit significant anti-inflammatory and antioxidant properties.[8][9] Dibenzofuran derivatives, in particular, have been reported to possess these activities.[10]

-

Anti-inflammatory Potential : 2,3,7,8-tetramethoxydibenzofuran may inhibit key inflammatory mediators. This could involve the suppression of pro-inflammatory cytokines like TNF-α and interleukins, or the inhibition of enzymes such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in immune cells like macrophages.[9][10]

-

Antioxidant Potential : The electron-donating nature of the methoxy groups can stabilize the molecule, allowing it to act as a radical scavenger. It may directly neutralize reactive oxygen species (ROS) or enhance the expression of endogenous antioxidant enzymes.[8] The position of the methoxy groups can significantly influence this activity.[8]

A Proposed Framework for Experimental Evaluation

To systematically characterize the biological activity of 2,3,7,8-tetramethoxydibenzofuran, a tiered approach is recommended, progressing from in vitro screening to more complex in vivo models.

In Vitro Experimental Protocols

-

Objective : To determine if 2,3,7,8-tetramethoxydibenzofuran can activate the AhR and induce downstream gene expression.

-

Methodology : Chemically Activated Luciferase Expression (CALUX) reporter gene assay.[11]

-

Cell Line : Use a stable cell line, such as the rat hepatoma H4IIE cell line, transfected with a luciferase reporter gene under the control of DREs.[12]

-

Procedure : a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat cells with a range of concentrations of 2,3,7,8-tetramethoxydibenzofuran (e.g., 1 pM to 100 µM). c. Include TCDD as a positive control and the vehicle (e.g., DMSO) as a negative control. d. Incubate for 24 hours. e. Lyse the cells and measure luciferase activity using a luminometer.

-

-

Endpoint : Quantify the fold-induction of luciferase activity relative to the vehicle control. This will determine if the compound is an AhR agonist.

-

Objective : To measure the functional consequence of AhR activation by quantifying the enzymatic activity of induced CYP1A1.

-

Methodology : 7-Ethoxyresorufin-O-deethylase (EROD) assay.[12][13]

-

Cell Line : Use a metabolically active cell line such as human hepatoma HepG2 or rat H4IIE cells.

-

Procedure : a. Treat cells with the test compound as described in Protocol 4.1.1. b. After the 24-hour induction period, replace the medium with a solution containing 7-ethoxyresorufin. c. Incubate for a defined period (e.g., 30-60 minutes). d. Measure the fluorescence of the product, resorufin, using a plate reader (Excitation ~530 nm, Emission ~590 nm).

-

-

Endpoint : Quantify resorufin production, which is directly proportional to CYP1A1 activity.[14] Compare results to TCDD-treated cells.

-

Objective : To determine the concentration range at which the compound exhibits cytotoxic effects.

-

Methodology : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15]

-

Cell Lines : Use a panel of cell lines, including hepatocytes (HepG2), immune cells (RAW 264.7 macrophages), and relevant cancer cell lines.

-

Procedure : a. Seed cells in a 96-well plate. b. Treat with a broad concentration range of the compound (e.g., 0.1 µM to 200 µM) for 24-72 hours. c. Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. d. Solubilize the formazan crystals with a solvent (e.g., DMSO or isopropanol). e. Measure the absorbance at ~570 nm.

-

-

Endpoint : Calculate the IC₅₀ value, the concentration at which 50% of cell viability is inhibited.

-

Objective : To assess the ability of the compound to suppress inflammatory responses in immune cells.

-

Methodology : Measurement of Nitric Oxide (NO) and TNF-α production in LPS-stimulated macrophages.[9]

-

Cell Line : RAW 264.7 murine macrophage cell line.

-

Procedure : a. Seed RAW 264.7 cells in a 96-well plate. b. Pre-treat the cells with non-toxic concentrations of 2,3,7,8-tetramethoxydibenzofuran for 1-2 hours. c. Stimulate the cells with lipopolysaccharide (LPS, e.g., 1 µg/mL) to induce an inflammatory response. Include unstimulated and LPS-only controls. d. After 24 hours, collect the cell culture supernatant. e. NO Measurement : Quantify nitrite (a stable product of NO) in the supernatant using the Griess reagent. f. TNF-α Measurement : Quantify the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

-

Endpoint : Determine the IC₅₀ for the inhibition of NO and TNF-α production.

In Vivo Experimental Protocols

Should in vitro results, particularly from anti-inflammatory assays, prove promising, a carefully designed in vivo evaluation is the next logical step. All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare.

-

Objective : To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and to determine its safety margin.

-

Methodology : Single-dose administration in rodents.

-

Animal Model : Use a standard rodent model, such as C57BL/6 mice or Sprague-Dawley rats.

-

Procedure : a. Administer a single dose of the compound via relevant routes (e.g., oral gavage, intraperitoneal injection). b. Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours). c. Analyze plasma concentrations of the parent compound and potential metabolites using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, half-life). d. For acute toxicity, administer escalating doses and monitor animals for 14 days for clinical signs of toxicity, body weight changes, and mortality, following OECD guidelines.[16]

-

-

Endpoint : A full pharmacokinetic profile and the maximum tolerated dose (MTD).

-

Objective : To determine if the compound can mitigate an inflammatory response in a living organism.

-

Methodology : LPS-induced systemic inflammation model in mice.

-

Animal Model : C57BL/6 mice.

-

Procedure : a. Pre-treat groups of mice with the vehicle or various doses of 2,3,7,8-tetramethoxydibenzofuran (based on PK and toxicity data). b. After a set pre-treatment time, administer a systemic challenge with LPS via intraperitoneal injection. c. At a peak response time (e.g., 2-6 hours post-LPS), collect blood and tissues. d. Measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) in the serum via ELISA. e. Analyze inflammatory cell infiltration in tissues like the lung and liver via histology.

-

-

Endpoint : Dose-dependent reduction in systemic and tissue-level inflammation compared to the LPS-only control group.

Conclusion and Future Directions

2,3,7,8-tetramethoxydibenzofuran represents a scientifically intriguing yet uncharacterized molecule. Based on established principles of structure-activity relationships, it is poised to exhibit a biological profile vastly different from its toxic chlorinated analog. The primary hypothesis is a significant reduction in AhR-mediated toxicity, coupled with the potential for beneficial anti-inflammatory and antioxidant activities.

The experimental framework detailed in this guide provides a clear, logical, and robust pathway for elucidating the true biological nature of this compound. The initial in vitro screening for AhR activity, cytotoxicity, and anti-inflammatory potential will be critical in directing future research. Should this compound demonstrate a favorable safety profile and potent anti-inflammatory effects, it could represent a novel lead structure for the development of new therapeutic agents. Future work would then focus on mechanistic deconvolution, exploring its effects on specific signaling pathways (e.g., NF-κB, MAP kinases) and optimizing its structure to enhance potency and drug-like properties.

References

-

A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. (2024). Biointerface Research in Applied Chemistry.

-

In vitro screening for aryl hydrocarbon receptor agonistic activity in 200 pesticides using a highly sensitive reporter cell line, DR-EcoScreen cells, and in vivo mouse liver cytochrome P450-1A induction by propanil, diuron and linuron. (n.d.). PubMed.

-

A new dibenzofuran derivative from the stem bark of Scyphocephalium ochocoa with anti-inflammatory and cytotoxic activities. (n.d.). Taylor & Francis.

-

Competitive Metabolism of Polycyclic Aromatic Hydrocarbons (PAHs): An Assessment Using In Vitro Metabolism and Physiologically Based Pharmacokinetic (PBPK) Modeling. (2022). NIH.

-

The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals. (n.d.). PubMed Central.

-

Total synthesis of natural products containing benzofuran rings. (2017). RSC Advances.

-

Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. (n.d.). PubMed Central.

-

The effect of the presence of one methoxy group substitution on the... (n.d.). ResearchGate.

-

Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrate (EROD assay). (2014). Protocols.io.

-

Determination of the CYP1A-inducing potential of single substances, mixtures and extracts of samples in the micro-EROD assay with H4IIE cells. (2015). PubMed.

-

(PDF) Benzofurans: A new profile of biological activities. (2015). ResearchGate.

-

Cell-Based Assays for Identification of Aryl Hydrocarbon (Ah) Receptor Activators. (n.d.). eScholarship.org.

-

Exposure and Kinetics of Polycyclic Aromatic Hydrocarbons (PAHs) in Cigarette Smokers. (n.d.). PubMed Central.

-

Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. (2015). PubMed Central.

-

Cell viability assay of chemical compounds used in the experiments. The... (n.d.). ResearchGate.

-

Aryl hydrocarbon receptor. (n.d.). Wikipedia.

-